![molecular formula C24H25F2NO3 B13443389 (1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol](/img/structure/B13443389.png)
(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol
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Overview
Description
(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl, fluoro, and anilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as nucleophilic substitution, reduction, and protection-deprotection strategies. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxyl groups may yield ketones, while substitution of the fluoro groups may result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
Chemistry
In chemistry, (1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions, receptor binding, and other biochemical processes. Its ability to interact with biological macromolecules makes it a valuable tool for understanding cellular functions and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced strength, flexibility, or chemical resistance. Its incorporation into polymers or composites can lead to the creation of advanced materials for various applications.
Mechanism of Action
The mechanism of action of (1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, altering the function of the target molecule. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated anilino derivatives and hydroxyl-containing phenyl compounds. Examples are:
- (1S,4R)-4-[(S)-(4-chloroanilino)-(4-hydroxyphenyl)methyl]-1-(4-chlorophenyl)pentane-1,5-diol
- (1S,4R)-4-[(S)-(4-bromoanilino)-(4-hydroxyphenyl)methyl]-1-(4-bromophenyl)pentane-1,5-diol
Uniqueness
The uniqueness of (1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of fluoro groups enhances its stability and reactivity, while the hydroxyl and anilino groups provide sites for further functionalization and interaction with biological targets.
Biological Activity
The compound (1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C24H21F2NO3
- Molecular Weight: 409.4 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to modulate signaling pathways involved in cell proliferation and apoptosis. The presence of fluorophenyl and hydroxyphenyl groups enhances its binding affinity to specific receptors or enzymes, leading to potential therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
-
Anticancer Activity:
- Studies have shown that derivatives of compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. For instance, a related compound was found to significantly suppress breast cancer cell proliferation by blocking Notch-Akt signaling pathways .
- Anti-inflammatory Effects:
- Enzymatic Inhibition:
Case Study 1: Anticancer Effects
In a study investigating the anticancer properties of related compounds, researchers treated various breast cancer cell lines (MCF-7, MDA-MB-231) with the compound. The findings indicated:
- Cell Proliferation Inhibition: Significant reduction in cell viability was observed in a dose-dependent manner.
- Apoptosis Induction: Flow cytometry assays revealed increased apoptotic rates correlating with higher concentrations of the compound.
- Cell Cycle Arrest: Western blot analysis showed alterations in cyclin D1 and p21 levels, indicating G2/M phase arrest .
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory potential of similar compounds:
- The compound was found to downregulate inflammatory mediators in vitro.
- It effectively reduced the production of reactive oxygen species (ROS), which are often implicated in inflammatory responses .
Data Table: Biological Activities Comparison
Properties
Molecular Formula |
C24H25F2NO3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol |
InChI |
InChI=1S/C24H25F2NO3/c25-19-6-1-16(2-7-19)23(30)14-5-18(15-28)24(17-3-12-22(29)13-4-17)27-21-10-8-20(26)9-11-21/h1-4,6-13,18,23-24,27-30H,5,14-15H2/t18-,23-,24+/m0/s1 |
InChI Key |
MGEXACDCGCPXOT-GKVQRAMASA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CC[C@@H](C2=CC=C(C=C2)F)O)CO)NC3=CC=C(C=C3)F)O |
Canonical SMILES |
C1=CC(=CC=C1C(C(CCC(C2=CC=C(C=C2)F)O)CO)NC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.